molecular formula C21H35N3O3 B245954 1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine

1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine

Cat. No. B245954
M. Wt: 377.5 g/mol
InChI Key: BHOIMCSKXWRAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, also known as GBR 12909, is a piperazine derivative that acts as a dopamine reuptake inhibitor. It is widely used in scientific research to study the role of dopamine in the brain and its effects on behavior and cognition.

Mechanism of Action

1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 has been shown to increase locomotor activity, enhance cognitive function, and produce reinforcing effects in animal models. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 is a useful tool for studying the role of dopamine in the brain. Its ability to selectively inhibit dopamine reuptake allows researchers to manipulate dopamine levels in specific brain regions and study their effects on behavior and cognition. However, 1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 has limitations in terms of its specificity and selectivity for dopamine transporters. It can also produce non-specific effects on other neurotransmitter systems, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909. One area of interest is the role of dopamine in addiction and substance abuse. 1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 has been shown to produce reinforcing effects, which may be related to its effects on dopamine levels. Another area of interest is the development of more selective dopamine reuptake inhibitors that can be used to study specific dopamine pathways in the brain. Finally, there is a need for more research on the long-term effects of dopamine manipulation on behavior and cognition.

Synthesis Methods

1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride and subsequent alkylation with ethyl iodide. The resulting compound is then subjected to further purification to obtain the final product. The synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 is primarily used in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and learning. 1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine 12909 inhibits the reuptake of dopamine, leading to increased levels of dopamine in the brain. This allows researchers to study the effects of dopamine on behavior and cognition.

properties

Molecular Formula

C21H35N3O3

Molecular Weight

377.5 g/mol

IUPAC Name

1-ethyl-4-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C21H35N3O3/c1-5-22-10-12-24(13-11-22)18-6-8-23(9-7-18)16-17-14-19(25-2)21(27-4)20(15-17)26-3/h14-15,18H,5-13,16H2,1-4H3

InChI Key

BHOIMCSKXWRAQP-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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